![molecular formula C12H9ClO3S B1362063 3-phenoxybenzenesulfonyl Chloride CAS No. 252873-46-4](/img/structure/B1362063.png)
3-phenoxybenzenesulfonyl Chloride
Overview
Description
3-phenoxybenzenesulfonyl chloride is an organic compound with a molecular weight of 268.72 . It is used in various fields including medicine, biology, and chemistry.
Molecular Structure Analysis
The molecular formula of 3-phenoxybenzenesulfonyl chloride is C12H9ClO3S . For a detailed 3D structure, you may refer to molecular visualization tools such as MolView .Physical And Chemical Properties Analysis
3-phenoxybenzenesulfonyl chloride is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis of Derivatives and Intermediates
3-Phenoxybenzenesulfonyl chloride plays a crucial role in the synthesis of various chemical derivatives. For instance, Bao et al. (2017) developed a synthetic route for 3-formylbenzenesulfonyl chloride derivatives starting from benzaldehydes. This synthesis involved a two-stage reaction converting aldehyde bisulfite adducts to the target compounds, paving the way for the preparation of a series of these derivatives, which were then identified by chemical derivatization methods. Additionally, the reaction between methyl (R)-2-(2-chlorophenyl)-2-hydroxyacetate and 3-nitrobenzenesulfonyl chloride led to the formation of a promising intermediate for the synthesis of Clopidrogel, an antiplatelet drug (Li, Xu, & Zhang, 2012).
Green Synthesis Methods
Efforts have been made to develop green synthesis methods involving 3-phenoxybenzenesulfonyl chloride derivatives. Zhong-xiu (2009) introduced a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, an important intermediate for reactive dyes. This method significantly reduced the amount of acidic waste gas and wastewater produced during the process, marking an important step towards more sustainable chemical production (Zhong-xiu, 2009).
Catalysis and Chemical Transformations
3-Phenoxybenzenesulfonyl chloride derivatives are also significant in catalysis and various chemical transformations. For instance, Nichols et al. (2018) discussed the electrocatalytic reduction of CO2 to formate by an iron(III) chloride compound, highlighting the role of such complexes in mediating reductive disproportionation of CO2 to CO and carbonate (Nichols, Chatterjee, Sabat, & Machan, 2018).
Antibacterial Applications
Derivatives of 3-phenoxybenzenesulfonyl chloride have been explored for their antibacterial properties. Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides and screened them for antibacterial and anti-enzymatic potential against various bacterial strains. The study revealed these compounds to be potent antibacterial agents and moderate to weak enzyme inhibitors, demonstrating the therapeutic potential of these derivatives (Abbasi, Manzoor, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, Ashraf, Qurat-Ul-Ain, & Shah, 2015).
Safety and Hazards
properties
IUPAC Name |
3-phenoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJUPXKGJUPDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375115 | |
Record name | 3-phenoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
252873-46-4 | |
Record name | 3-Phenoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252873-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-phenoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 252873-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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